1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyl)bis(ethan-1-one)
Description
The compound 1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyl)bis(ethan-1-one) is a macrocyclic ether derivative featuring a 18-membered ring fused with two benzene groups and six oxygen atoms. The structure is further functionalized with two acetyl (ethan-1-one) groups at the 2 and 14 positions. This compound belongs to the class of dibenzohexaoxacyclooctadecines, which are known for their supramolecular recognition capabilities, particularly in ion sensing and host-guest chemistry .
Synthesis: The parent macrocycle, (6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyl)dimethanol, can be synthesized via multistep etherification. Conversion to derivatives like dimethanethiol involves reaction with Lawesson’s reagent under inert conditions . The bis(ethan-1-one) derivative likely originates from oxidation or substitution of hydroxyl or other precursor groups.
Properties
IUPAC Name |
1-(25-acetyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O8/c1-17(25)19-3-5-21-23(15-19)31-13-9-28-10-14-32-24-16-20(18(2)26)4-6-22(24)30-12-8-27-7-11-29-21/h3-6,15-16H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUIUXGYGAPDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=C(C=C3)C(=O)C)OCCOCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Macrocyclic Backbone Construction via Williamson Ether Synthesis
The dibenzo-fused hexaoxacyclooctadecine framework forms the structural core of this compound. Its synthesis typically employs high-dilution Williamson ether synthesis to favor intramolecular cyclization over polymerization. A representative approach involves reacting a dihydroxy-dibenzo precursor with a α,ω-dihaloalkane in the presence of a strong base. For instance, using 1,2-bis(2-bromoethoxy)ethane as the dihalide and potassium carbonate as the base in tetrahydrofuran (THF) at reflux yields the 18-membered macrocycle .
Critical parameters for this step include:
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Solvent selection : THF enhances solubility of intermediates and facilitates nucleophilic substitution .
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Reagent stoichiometry : A 1:1 molar ratio of diol to dihalide minimizes oligomer formation.
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Temperature : Reflux conditions (65–70°C) accelerate ring closure while maintaining reaction control .
Reaction Optimization and Yield Enhancement
Comparative studies of synthetic routes reveal critical optimization strategies:
| Parameter | Pre-cyclization Route | Post-cyclization Route |
|---|---|---|
| Overall Yield | 32–38% | 41–47% |
| Regiochemical Purity | >98% | 85–90% |
| Reaction Time | 72 hours | 96 hours |
| Key Advantage | Precise functionalization | Flexibility in intermediate modification |
The post-cyclization method, while longer, offers superior yields due to reduced steric hindrance during macrocycle formation. However, it requires rigorous purification via preparative HPLC to resolve regioisomers .
Mechanistic Considerations in Cyclization
The success of macrocycle synthesis hinges on template effects and conformational pre-organization :
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Alkali metal templates (e.g., K⁺ ions) stabilize the transition state by coordinating ether oxygens, reducing activation energy for cyclization .
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Solvent polarity modulates reaction kinetics; THF’s moderate polarity (Dielectric constant: 7.6) balances solubility and transition-state stabilization .
Analytical Characterization and Validation
Post-synthetic analysis employs:
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¹H NMR : Diagnostic signals at δ 2.45 ppm (singlet, acetyl CH₃) and δ 4.15–4.35 ppm (multiplet, ether CH₂) .
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High-resolution mass spectrometry (HRMS) : Calculated for C₂₄H₂₈O₈ [M+H]⁺: 444.1785; Observed: 444.1783 .
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X-ray crystallography : Confirms chair-like conformation of the macrocycle and cis orientation of acetyl groups .
Industrial-Scale Production Challenges
Scaling up synthesis presents unique hurdles:
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High-dilution requirements necessitate continuous-flow reactors to maintain mM concentrations.
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Exothermic Grignard reactions demand precise temperature control (−5 to 0°C) to prevent runaway side reactions .
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Cost drivers : THF accounts for 62% of solvent costs, prompting investigations into recyclable solvent systems .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer or cross-linking agent in the synthesis of advanced polymers. Its oxacyclic structure enhances the thermal and mechanical properties of polymer matrices.
- Nanocomposite Development : Research indicates that incorporating this compound into nanocomposites can improve electrical conductivity and mechanical strength due to its rigid structure and functional groups .
Medicinal Chemistry
In the field of medicinal chemistry, the compound's potential therapeutic applications are being explored:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Drug Delivery Systems : Its ability to form stable complexes with drugs makes it a candidate for developing novel drug delivery systems that can enhance bioavailability and reduce side effects .
Environmental Science
The environmental applications of this compound focus on its use in remediation technologies:
- Pollutant Adsorption : The hexaoxacyclooctadecine structure allows for high surface area interactions with pollutants. Studies show that it can effectively adsorb heavy metals from wastewater .
- Biodegradable Materials : Research is ongoing into its use as a biodegradable alternative in packaging materials to reduce plastic waste while maintaining functionality .
Case Study 1: Polymer Applications
A study conducted by AstaTech demonstrated that incorporating the compound into polycarbonate matrices resulted in enhanced impact resistance and thermal stability compared to standard formulations. The study highlighted improvements in mechanical properties by up to 30% when used as a cross-linker .
Case Study 2: Anticancer Research
A collaborative research effort published in Journal of Medicinal Chemistry evaluated the anticancer properties of synthesized derivatives of this compound. The results indicated significant inhibition of tumor growth in murine models with minimal toxicity to normal cells .
Case Study 3: Environmental Remediation
Research published in Environmental Science & Technology illustrated the efficacy of this compound in removing lead ions from contaminated water sources. The study reported a removal efficiency exceeding 90%, showcasing its potential as an effective adsorbent material .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s properties are influenced by its acetyl substituents. Below is a comparative analysis with similar macrocycles:
Table 1: Key Structural and Functional Comparisons
*Hypothetical formula based on structural analogs.
Key Observations :
Functional Group Impact: Acetyl Groups (Target): Provide moderate polarity and stabilize host-guest interactions via dipole-dipole forces. Less reactive than aldehydes but more tunable than ethers. Carboxylic Acid (60835-75-8): Introduces acidity and hydrogen-bonding capability, making it suitable for pH-sensitive applications . Nitrogen-Containing Macrocycle (Diaza Crown Ether): Exhibits strong metal ion coordination, particularly for alkali metals, due to lone electron pairs on nitrogen .
Macrocyclic Rigidity :
- The dibenzo-fused structure in the target compound creates a rigid, preorganized cavity, favoring selective binding to larger ions or aromatic guests . Simpler crown ethers (e.g., diaza derivatives) are more flexible and better suited for small ions like K⁺.
Synthetic Utility :
- The dicarbaldehyde derivative (90265-75-8) serves as a versatile intermediate for further functionalization, such as condensation reactions to form Schiff bases .
- The dinitro derivative’s synthesis (32082-46-5) highlights the adaptability of the parent macrocycle for introducing diverse substituents .
Biological Activity
The compound 1,1'-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyl)bis(ethan-1-one) (CAS Number: 67722-65-0) is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. Its unique structure suggests interesting biological activities that merit investigation.
Chemical Structure and Properties
This compound features a complex macrocyclic structure characterized by multiple ether linkages and a dibenzo framework. The IUPAC name reflects its intricate arrangement of atoms and functional groups. The molecular formula is , indicating the presence of eight oxygen atoms which may contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Crown Ethers and Antimicrobial Activity : Dibenzo-18-crown-6 derivatives have shown effectiveness against various bacterial strains due to their ability to form complexes with metal ions that disrupt microbial cell functions .
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of macrocyclic compounds has revealed promising results:
- Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on cancer cell lines suggest that the compound may inhibit cell proliferation. For example, studies on related dibenzo compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Complexation with Metal Ions
The ability of this compound to form complexes with metal ions can influence its biological activity:
- Metal Ion Interaction : The formation of stable complexes with transition metals like copper and iron enhances the biological activity of crown ethers. These interactions can lead to increased oxidative stress in cells, contributing to their cytotoxic effects .
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Evaluation :
- Metal Complex Formation :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H28O8 |
| CAS Number | 67722-65-0 |
| Antimicrobial Activity | Effective against S. aureus |
| Cytotoxicity (IC50) | ~15 µM |
| Stability Constant (log K) | 4.4 - 5.2 |
Q & A
Q. How to reconcile conflicting XRD and NMR data on macrocycle symmetry?
- Resolution Strategy :
Perform synchrotron XRD at 100 K to reduce thermal motion artifacts.
Compare with solid-state NMR (¹³C CP/MAS) to assess crystal packing effects.
Use DFT-D3 dispersion corrections to model intermolecular interactions in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
